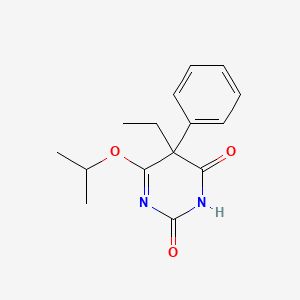

5-Ethyl-6-isopropoxy-5-phenyluracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-6-isopropoxy-5-phenyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of ethyl, isopropoxy, and phenyl groups attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-isopropoxy-5-phenyluracil typically involves the modification of uracil derivativesThe reaction conditions often involve the use of strong bases such as potassium hydroxide in ethanol, followed by the addition of alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-isopropoxy-5-phenyluracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the 6-position, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-Ethyl-6-isopropoxy-5-phenyluracil has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-6-isopropoxy-5-phenyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

5-Methyluracil: Similar structure but with a methyl group instead of an ethyl group.

6-Methoxy-5-phenyluracil: Similar structure but with a methoxy group instead of an isopropoxy group.

Uniqueness

5-Ethyl-6-isopropoxy-5-phenyluracil is unique due to the specific combination of ethyl, isopropoxy, and phenyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

5-Ethyl-6-isopropoxy-5-phenyluracil (EPU) is a synthetic compound belonging to the class of uracil derivatives. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive review of the biological activity of EPU, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

EPU is characterized by the following chemical structure:

- Molecular Formula : C15H19N2O3

- Molecular Weight : 275.33 g/mol

The structure includes an ethyl group, an isopropoxy group, and a phenyl moiety attached to a uracil core, which is responsible for its biological interactions.

Antitumor Activity

Research has indicated that EPU exhibits significant antitumor properties. The proposed mechanisms include:

- Inhibition of DNA Synthesis : EPU has been shown to interfere with nucleic acid synthesis by mimicking pyrimidine bases, thereby disrupting the proliferation of cancer cells.

- Induction of Apoptosis : Studies suggest that EPU can trigger apoptotic pathways in various cancer cell lines, leading to programmed cell death.

Antiviral Properties

EPU has also demonstrated antiviral activity against certain viruses. The mechanisms include:

- Viral Replication Inhibition : EPU can inhibit the replication of specific RNA viruses by interfering with viral RNA polymerase.

- Immune Modulation : It may enhance the host's immune response against viral infections.

Enzyme Inhibition

EPU acts as an inhibitor of specific enzymes involved in metabolic pathways:

- Thymidylate Synthase Inhibition : By inhibiting this enzyme, EPU disrupts the synthesis of thymidine, a critical component for DNA replication.

- Dihydropyrimidine Dehydrogenase : This inhibition can lead to increased levels of uracil and cytosine, impacting nucleotide metabolism.

Antitumor Activity in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that EPU significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

| A549 (Lung) | 18.5 |

Antiviral Activity Against Influenza Virus

In vitro studies showed that EPU exhibited antiviral effects against the influenza virus. The results indicated a reduction in viral titers by up to 90% at a concentration of 10 µM.

| Treatment Group | Viral Titer Reduction (%) |

|---|---|

| Control | 0 |

| EPU (1 µM) | 30 |

| EPU (10 µM) | 90 |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that EPU has favorable absorption characteristics with a half-life ranging from 4 to 6 hours in animal models. The compound displays moderate bioavailability, which is critical for its therapeutic application.

Properties

CAS No. |

85432-39-9 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

5-ethyl-5-phenyl-6-propan-2-yloxypyrimidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O3/c1-4-15(11-8-6-5-7-9-11)12(18)16-14(19)17-13(15)20-10(2)3/h5-10H,4H2,1-3H3,(H,16,18,19) |

InChI Key |

CCEXTQVHYYYTOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N=C1OC(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.